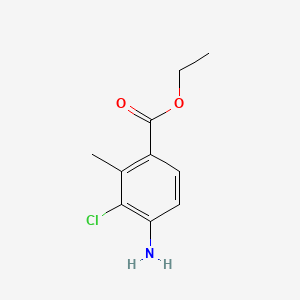
Ethyl 4-amino-3-chloro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-chloro-2-methylbenzoate typically involves the esterification of 4-amino-3-chloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Ethyl 4-amino-3-chloro-2-methylbenzyl alcohol.
Substitution: Ethyl 4-amino-3-hydroxy-2-methylbenzoate or ethyl 4-amino-3-methoxy-2-methylbenzoate.
Scientific Research Applications
Ethyl 4-amino-3-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and ester groups play a crucial role in binding to these targets, while the chlorine and methyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-amino-3-chloro-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-methylbenzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, potentially affecting its solubility and pharmacokinetics.
Ethyl 4-amino-2-methylbenzoate: Lacks the chlorine atom and may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 4-amino-3-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3 |
InChI Key |
DWDUUANXEABYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















